

Application Note: Measuring Indolelactic Acid Production in Probiotic Strains

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Compound of Interest

Compound Name: *Indolelactic acid*

Cat. No.: *B1243093*

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Introduction

Indolelactic acid (ILA) is a tryptophan-derived metabolite produced by various probiotic bacteria, including species of *Bifidobacterium* and *Lactobacillus*.^{[1][2]} Emerging research highlights the significant role of ILA in host-microbe interactions, demonstrating its anti-inflammatory, immune-modulatory, and gut barrier-enhancing properties.^{[3][4][5]} These beneficial effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.^{[3][4][5]} Consequently, the ability to accurately quantify ILA production by probiotic strains is crucial for the selection of potent probiotics, the development of novel therapeutics, and for understanding the mechanisms underlying their health benefits. This application note provides detailed protocols for the quantification of ILA in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The production of ILA can vary significantly among different probiotic species and even between strains of the same species. The following table summarizes ILA production levels reported in the literature for various probiotic strains.

| Probiotic Strain | ILA Concentration | Reference |
|---|--------------------------------------|-----------|
| Lactiplantibacillus plantarum ZJ316 | 43.14 µg/mL | [6] |
| Pseudomonas putida | 2.6–34.0 µg/mL | [7] |
| Lactiplantibacillus strains | 12.22 ng/mL to 101.86 ng/mL | [8] |
| Engineered Escherichia coli Nissle 1917 | 73.4 ± 47.2 nmol/g (fecal) | [9] |
| Engineered Escherichia coli Nissle 1917 | 149 ± 123.6 nmol/g (cecal) | [9] |
| Various Bifidobacterium species | Higher levels in infant-type strains | [2] |

Experimental Protocols

I. Culturing Probiotic Strains for ILA Production

This protocol describes the general steps for culturing probiotic strains to produce ILA. Specific growth conditions may need to be optimized for each strain.

Materials:

- Probiotic strain of interest
- Appropriate growth medium (e.g., MRS broth for Lactobacillus, Tryptone broth)
- Tryptophan (optional, as a precursor)
- Anaerobic chamber or system
- Incubator
- Centrifuge and centrifuge tubes

Procedure:

- Prepare the appropriate growth medium for the selected probiotic strain. For example, MRS broth is commonly used for *Lactobacillus* species.
- Inoculate the medium with a fresh colony or a starter culture of the probiotic strain.
- If investigating the effect of precursor availability, supplement the medium with a known concentration of L-tryptophan.
- Incubate the culture under anaerobic conditions at the optimal temperature for the strain (typically 37°C) for 24 to 72 hours.[\[2\]](#)[\[7\]](#)
- After incubation, harvest the bacterial culture supernatant by centrifuging the culture at a high speed (e.g., 5000 × g for 10 minutes at 4°C) to pellet the bacterial cells.[\[2\]](#)
- Carefully collect the supernatant, which contains the secreted metabolites, including ILA.
- The supernatant can be stored at -80°C until analysis.[\[2\]](#)

II. Quantification of ILA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of ILA using reverse-phase HPLC with UV or fluorescence detection.

Materials and Equipment:

- HPLC system with a UV or fluorescence detector
- C8 or C18 reverse-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm)[\[6\]](#)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or acetic acid
- **Indolelactic acid** standard

- Syringe filters (0.22 μm or 0.45 μm)

Procedure:

- Sample Preparation:
 - Thaw the bacterial culture supernatant samples.
 - To precipitate proteins and remove particulate matter, pass the supernatant through a 0.22 μm or 0.45 μm syringe filter.[\[4\]](#) Alternatively, a centrifugal filtration step using a 3-kDa cut-off membrane can be used.[\[7\]](#)
- Chromatographic Conditions:
 - Column: Waters SunFire C18 (5 μm , 4.6 \times 250 mm) or equivalent C8/C18 column.[\[6\]](#)[\[7\]](#)
 - Mobile Phase A: Water with 0.05% trifluoroacetic acid.[\[6\]](#)
 - Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.
 - Flow Rate: 0.8 mL/min.[\[6\]](#)
 - Gradient Elution: A linear gradient from 10% to 75% acetonitrile over 20 minutes can be used.[\[6\]](#)
 - Injection Volume: 30 μL .[\[6\]](#)
 - Detection:
 - UV detector: Monitor at 280 nm.
 - Fluorescence detector: Excitation at 280 nm and emission at 350 nm for higher sensitivity.[\[7\]](#)[\[10\]](#)
- Standard Curve Preparation:
 - Prepare a stock solution of ILA standard in a suitable solvent (e.g., methanol or the mobile phase).

- Create a series of standard solutions with known concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 mg/L) by serial dilution.[\[6\]](#)
- Inject each standard solution into the HPLC system and record the peak area.
- Plot a standard curve of peak area versus concentration.
- Quantification:
 - Inject the prepared samples into the HPLC system.
 - Identify the ILA peak in the sample chromatogram by comparing its retention time with that of the ILA standard.
 - Determine the concentration of ILA in the samples by interpolating the peak area from the standard curve.

III. Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a highly sensitive and specific method for ILA quantification, particularly for complex samples or low ILA concentrations.

Materials and Equipment:

- LC-MS/MS system (e.g., UHPLC coupled to a QTOF or triple quadrupole mass spectrometer)[\[8\]](#)[\[11\]](#)
- C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 μm , 2.1 mm \times 100 mm)[\[8\]](#)
- Acetonitrile (LC-MS grade)[\[4\]](#)
- Water (LC-MS grade)[\[4\]](#)
- Formic acid or acetic acid[\[4\]](#)
- **Indolelactic acid** standard

- Internal standard (e.g., deuterated ILA, if available)

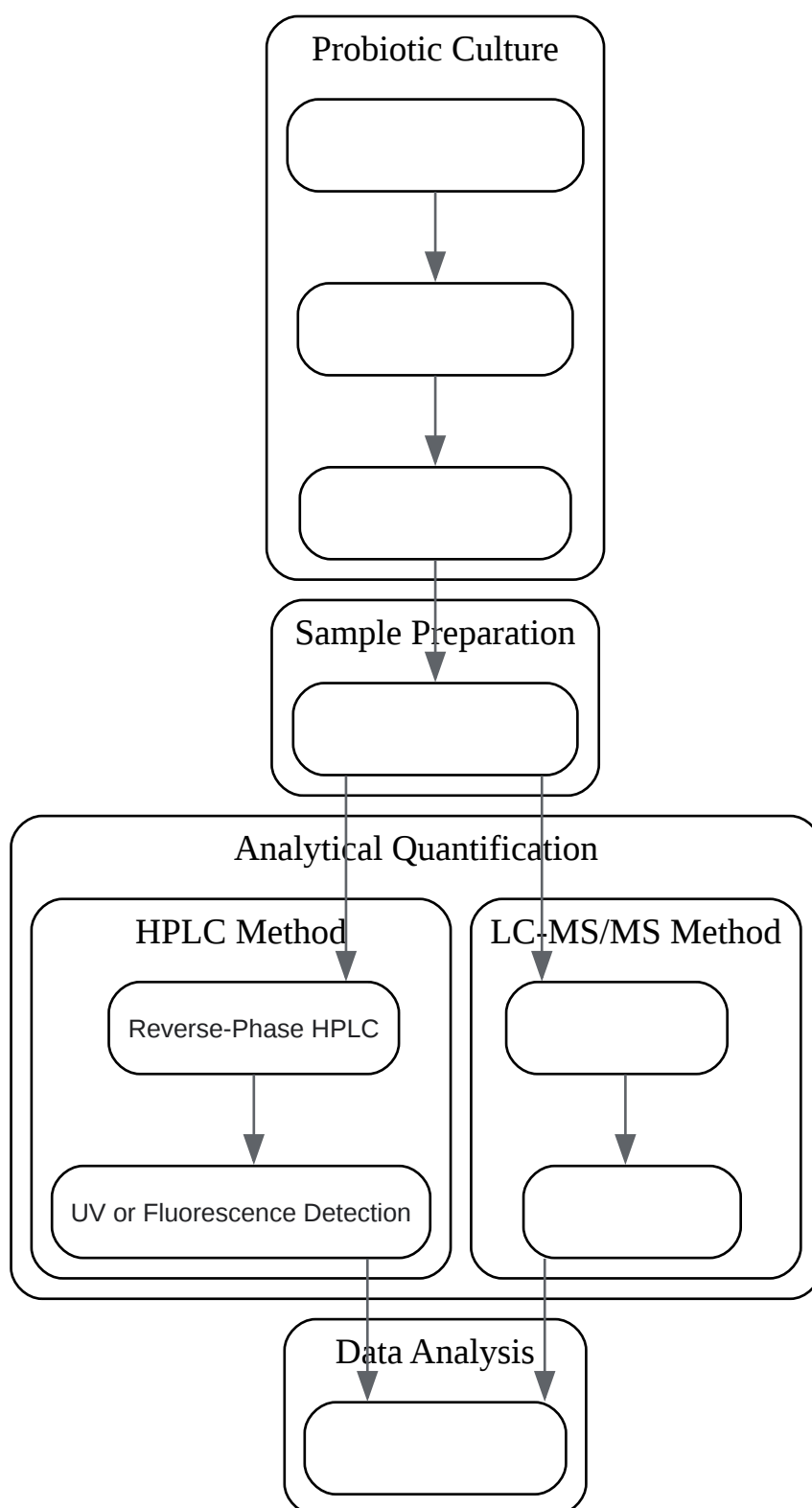
Procedure:

- Sample Preparation:
 - Follow the same sample preparation steps as for the HPLC method (filtration).[4]
- Chromatographic Conditions:
 - Column: Waters ACQUITY UPLC HSS T3 (1.8 μm , 2.1 mm \times 100 mm) or a similar high-resolution C18 column.[8]
 - Mobile Phase A: Water with 0.1% formic acid.[8]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.[8]
 - Gradient Elution: A typical gradient could be: 0-1 min at 5% B, 1-8 min from 5% to 95% B, 8-10 min hold at 95% B, followed by re-equilibration.
 - Injection Volume: 5 μL .[8]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like ILA.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - MRM Transitions: The specific precursor and product ion masses for ILA need to be determined by infusing a standard solution. For example, a transition for ILA could be m/z 204 \rightarrow 158.[4]
 - Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

- Standard Curve and Quantification:
 - Prepare a standard curve using the ILA standard, similar to the HPLC method. If an internal standard is used, add a constant amount to all standards and samples.
 - Analyze the standards and samples using the developed LC-MS/MS method.
 - Quantify ILA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

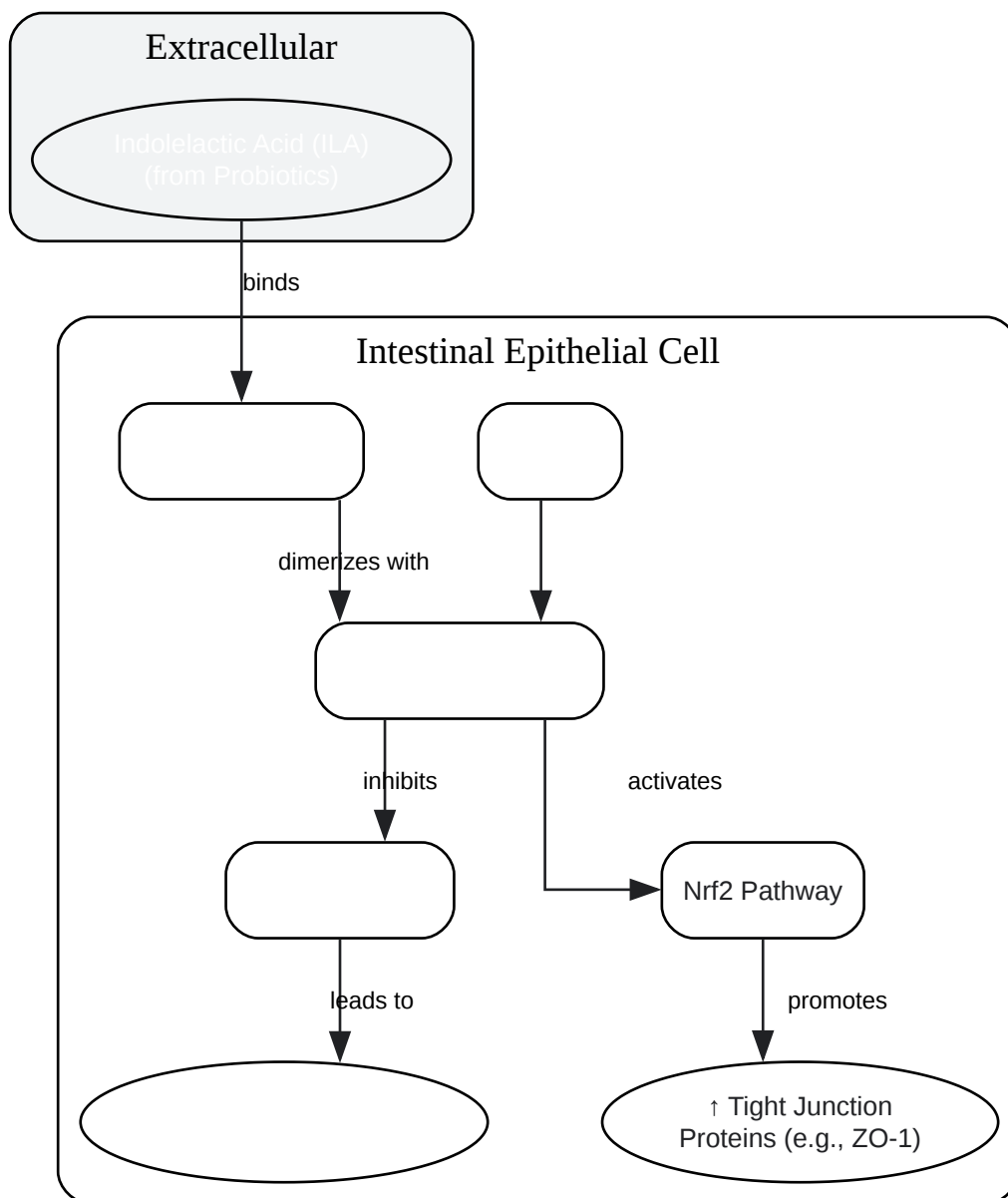
Experimental Workflow



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Caption: Workflow for measuring ILA production in probiotics.

ILA Signaling Pathway



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Caption: ILA-mediated AhR signaling in intestinal cells.

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